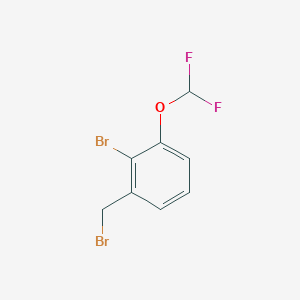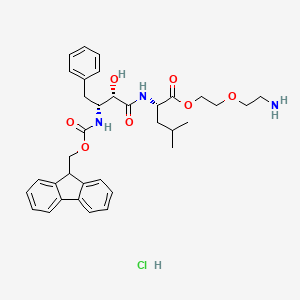
cIAP1 Ligand-Linker Conjugates 11 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cIAP1 Ligand-Linker Conjugates 11 Hydrochloride is a chemical compound that combines an inhibitor of apoptosis protein ligand specifically designed for the E3 ubiquitin ligase with a proteolysis targeting chimera linker. This compound is useful in the development of specific and non-genetic IAP-dependent protein erasers, allowing for the targeted degradation of proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 Ligand-Linker Conjugates 11 Hydrochloride involves the incorporation of an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase and a proteolysis targeting chimera linker. The canonical SMILES representation of the compound is NCCOCCOC(C@@HNC(OCC2C3=C(C=CC=C3)C4=C2C=CC=C4)=O)O)=O)CC©C)=O.Cl.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound is typically synthesized in specialized laboratories under controlled conditions to ensure purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: cIAP1 Ligand-Linker Conjugates 11 Hydrochloride undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for the compound’s ability to target and degrade specific proteins .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound are targeted protein degraders, which are used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
cIAP1 Ligand-Linker Conjugates 11 Hydrochloride is primarily utilized in the development of specific and non-genetic IAP-dependent protein erasers. These compounds are used in targeted protein degradation, which has significant applications in chemistry, biology, medicine, and industry. In particular, they are used to study protein functions, develop new therapeutic strategies, and design novel drugs .
Wirkmechanismus
The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 Hydrochloride involves the targeting of the E3 ubiquitin ligase by the inhibitor of apoptosis protein ligand. This interaction leads to the ubiquitination and subsequent degradation of specific proteins. The proteolysis targeting chimera linker facilitates the recruitment of the target protein to the E3 ubiquitin ligase, enhancing the efficiency of protein degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to cIAP1 Ligand-Linker Conjugates 11 Hydrochloride include other proteolysis targeting chimera compounds that target different E3 ubiquitin ligases. Examples include von Hippel-Lindau, MDM2, and Cereblon ligands .
Uniqueness: this compound is unique due to its specific targeting of the E3 ubiquitin ligase and its ability to facilitate the degradation of proteins through the proteolysis targeting chimera mechanism. This specificity and efficiency make it a valuable tool in scientific research and drug development .
Eigenschaften
Molekularformel |
C35H44ClN3O7 |
|---|---|
Molekulargewicht |
654.2 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C35H43N3O7.ClH/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29;/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42);1H/t30-,31+,32+;/m1./s1 |
InChI-Schlüssel |
ODXVAVBHPLBADB-MEUBTLPBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B13451207.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone](/img/structure/B13451209.png)
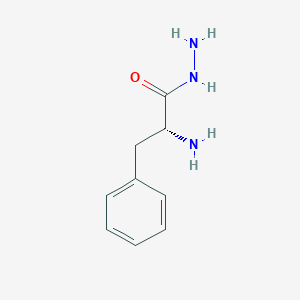
![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
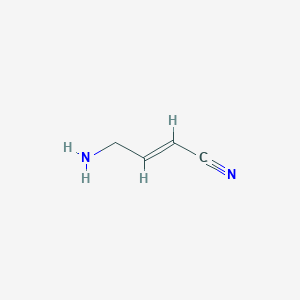


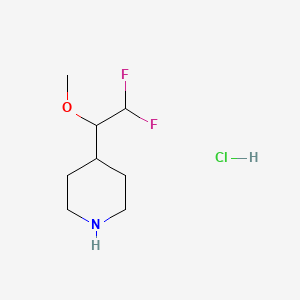
![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)
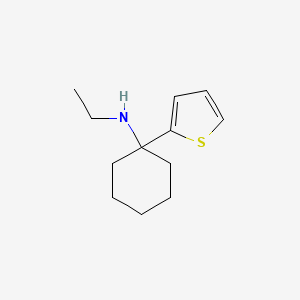
![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)
